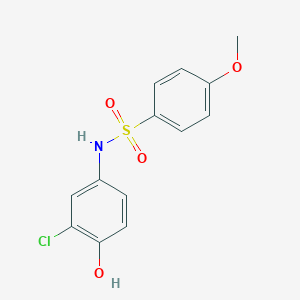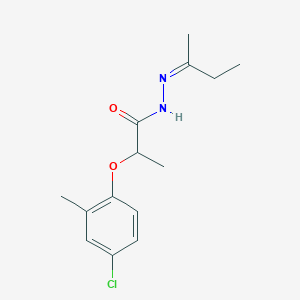
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC-101327, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been hypothesized that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of several enzymes that are involved in the production of reactive oxygen species, which may explain its anti-inflammatory and anti-oxidant properties. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multi-step synthetic procedure. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit low toxicity in normal cells, making it a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in lab experiments. The compound has low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. One potential direction is to investigate the compound's potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders. Another potential direction is to investigate the use of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide in combination with other therapeutic agents to enhance its anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide and its potential therapeutic applications.
Synthesemethoden
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step synthetic procedure. The first step involves the reaction of 3-chloro-4-hydroxyaniline with para-anisidine to form N-(3-chloro-4-hydroxyphenyl)-4-methoxyaniline. The second step involves the reaction of the intermediate product with chlorosulfonic acid to form N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide. The final product is obtained by recrystallization of the sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
Molekularformel |
C13H12ClNO4S |
|---|---|
Molekulargewicht |
313.76 g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-10-3-5-11(6-4-10)20(17,18)15-9-2-7-13(16)12(14)8-9/h2-8,15-16H,1H3 |
InChI-Schlüssel |
STDORJMXHFZTBH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)



![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
